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Compound of Interest

(1s)-2-Amino-1-(4-
Compound Name:

Chlorophenyl)ethan-1-Ol
CAS No.: 128535-89-7

Cat. No.: B160711

Get Quote
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Nomenclature, Synthesis, and Chiral Applications[1]
Executive Summary & Chemical Identity

(S)-p-chlorophenylethanolamine (also known as (S)-2-amino-1-(4-chlorophenyl)ethanol) is a
chiral amino alcohol characterized by a 4-chlorophenyl ring and a terminal primary amine.[1] It
serves as a structural analog to Octopamine, where the para-hydroxyl group is replaced by a
chlorine atom. This modification increases lipophilicity (logP) while retaining the
phenylethanolamine pharmacophore essential for binding to adrenergic and NMDA receptors.

Nomenclature & Synonyms Table

Precise nomenclature is vital for regulatory compliance and patent literature search. The
following table consolidates the accepted identifiers.
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Category Identifier | Synonym Notes
(1S)-2-amino-1-(4- Systematic name defining
IUPAC Name
chlorophenyl)ethanol stereochemistry.[1]
(S)-p- Widely used in industrial

Common Name ) )
chlorophenylethanolamine synthesis.[1]

Specific to the (S)-enantiomer.

CAS (S-Isomer) 128535-89-7 o
) Common commercial form
CAS (Racemic HCI) 6314-53-0 ) )
(requires resolution).[1]
Structural Code (S)-CPEA Lab shorthand.
) ) ) Key building block for NMDA
Related Drug Eliprodil Intermediate

antagonists.

Structural Visualization

The following diagram illustrates the core pharmacophore and the critical chiral center at the
benzylic position (C1).

Chiral Center (C1)

(S)-Configuration
Benzylic Position

(S)-p-Chlorophenylethanolamine ivi Primary Amine
(C8H10CINO) (Target for N-Alkylation)

Binding Affinity

p-Chloro Phenyl Ring
(Lipophilic Anchor)

Click to download full resolution via product page

Figure 1: Structural decomposition of (S)-p-chlorophenylethanolamine highlighting the
pharmacophore elements.[1]
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Synthesis & Manufacturing Protocols

High-purity (S)-enantiomer is rarely obtained directly from bulk chemical reduction.[1] Two
primary methodologies are employed: Biocatalytic Asymmetric Reduction (Modern/Green) and
Classical Chiral Resolution (Traditional).

Protocol A: Biocatalytic Asymmetric Reduction

This method is preferred for "Green Chemistry" applications due to high enantiomeric excess
(>99% ee) and mild conditions.

e Substrate: 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0).[1][2]
o Biocatalyst: Engineered Ketoreductase (KRED) or whole-cell Rhodotorula rubra.
o Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Step-by-Step Workflow:

Preparation: Dissolve the amino-ketone substrate (50 mM) in Phosphate Buffer (100 mM, pH
7.0).

e Initiation: Add NADP+ (0.1 mM), Glucose (1.5 eq), and GDH (10 U/mL) for cofactor
regeneration.

» Catalysis: Add the specific KRED enzyme (loading depends on activity, typically 5-10 g/L).
e Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone via HPLC.

o Workup: Basify to pH 10 with NaOH to deprotonate the amine. Extract with Ethyl Acetate or
MTBE.

 Purification: Crystallize from Isopropanol/Hexane to obtain (S)-p-chlorophenylethanolamine.

Protocol B: Classical Resolution via Diastereomeric
Salts
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Used when biocatalysts are unavailable. This method relies on the solubility difference between
diastereomeric salts.

» Resolving Agent: (R)-Mandelic Acid or (+)-Tartaric Acid.[1]
e Solvent System: Methanol or Ethanol/Water (9:1).
Step-by-Step Workflow:

o Salt Formation: Dissolve racemic 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) and (R)-
Mandelic acid (1.0 eq) in boiling Methanol.

o Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (S)-
Amine-(R)-Acid salt is typically less soluble and precipitates.[1]

o Filtration: Collect the crystals.
o Recrystallization: Recrystallize the salt from Ethanol to upgrade chiral purity to >98% ee.

o Free Basing: Treat the solid salt with 2M NaOH and extract with Dichloromethane to liberate
the free (S)-base.

Synthesis Workflow Diagram
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Figure 2: Comparative workflow for Biocatalytic vs. Chemical synthesis routes.

Applications in Drug Development

The (S)-configuration is often the "eutomer” (active isomer) for adrenergic receptors.

¢ Eliprodil Synthesis:
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o (S)-p-chlorophenylethanolamine is a direct precursor to Eliprodil, an NMDA receptor
antagonist investigated for neuroprotective effects in stroke and trauma.[1]

o Mechanism: The primary amine acts as a nucleophile to displace a halide or epoxide on
the co-substrate, forming the secondary amine linkage characteristic of Eliprodil.

e Adrenergic Agonists:
o Analogs are screened for

-agonist activity (bronchodilation) or

-agonist activity (lipolysis/thermogenesis).[1] The chlorine substitution enhances metabolic
stability against MAO (Monoamine Oxidase) compared to the native hydroxyl group of
Octopamine.

Analytical Validation

To ensure "Scientific Integrity” of the synthesized material, the following analytical parameters
must be met:

e Chiral HPLC:

o

Column: Chiralcel OD-H or AD-H.[1]

o

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

[¢]

Detection: UV @ 220 nm.

[e]

Target: (S)-isomer elutes distinct from (R)-isomer.
e Optical Rotation:

should be positive (+) or negative (-) depending on the solvent (Specific rotation literature
value must be referenced against the solvent used, typically Methanol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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